molecular formula C15H14ClNO3 B12573830 Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate CAS No. 485396-33-6

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate

Katalognummer: B12573830
CAS-Nummer: 485396-33-6
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: JAYGWOMQGJLJAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a chlorinated hydroxyphenyl moiety, and a methylcarbamate group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-hydroxybenzaldehyde, while reduction may produce 4-chloro-2-hydroxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate can be compared with other similar compounds, such as:

    Carbaryl: Another carbamate insecticide with similar structural features but different biological activities.

    Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness against a wide range of pests.

    Propoxur: A carbamate insecticide used in public health and veterinary applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamates.

Eigenschaften

CAS-Nummer

485396-33-6

Molekularformel

C15H14ClNO3

Molekulargewicht

291.73 g/mol

IUPAC-Name

phenyl N-[(4-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C15H14ClNO3/c1-17(10-11-7-8-12(16)9-14(11)18)15(19)20-13-5-3-2-4-6-13/h2-9,18H,10H2,1H3

InChI-Schlüssel

JAYGWOMQGJLJAG-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=C(C=C(C=C1)Cl)O)C(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.